molecular formula C11H18N2O3S2 B2820266 N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide CAS No. 2309574-82-9

N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide

Cat. No.: B2820266
CAS No.: 2309574-82-9
M. Wt: 290.4
InChI Key: KNDFQQBKVYSXCI-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyridine ring substituted with a sulfonamide group and a methoxy-methylsulfanylbutyl side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with 2-methoxy-4-methylsulfanylbutylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed:

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and receptors, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide is unique due to its specific structural features, such as the methoxy-methylsulfanylbutyl side chain, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-16-10(5-7-17-2)8-13-18(14,15)11-4-3-6-12-9-11/h3-4,6,9-10,13H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFQQBKVYSXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNS(=O)(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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